molecular formula C15H16FNO B3082516 3-Fluoro-4-(3-phenylpropoxy)aniline CAS No. 112773-06-5

3-Fluoro-4-(3-phenylpropoxy)aniline

Cat. No.: B3082516
CAS No.: 112773-06-5
M. Wt: 245.29 g/mol
InChI Key: JIIAFILMYZIRBU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-phenylpropoxy)aniline is an organic compound with the molecular formula C15H16FNO and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a phenylpropoxy group at the 4-position of the aniline ring. It is primarily used in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-phenylpropoxy)aniline can be achieved through several methods. One common approach involves the reaction of para-halonitrobenzenes with anhydrous hydrogen fluoride in the presence of a deoxygenating agent . This method allows for the direct substitution of the halogen atom with a fluorine atom, resulting in the formation of para-fluoroaniline derivatives.

Another method involves the nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or copper-mediated chemistry . Modern transition-metal-catalyzed processes, such as Suzuki–Miyaura coupling, can also be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of anhydrous hydrogen fluoride and deoxygenating agents is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom and phenylpropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Fluoro-4-(3-phenylpropoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and phenylpropoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Similar in structure but lacks the phenylpropoxy group.

    4-Phenylpropoxyaniline: Similar in structure but lacks the fluorine atom.

    3-Chloro-4-(3-phenylpropoxy)aniline: Similar in structure but has a chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-4-(3-phenylpropoxy)aniline is unique due to the presence of both the fluorine atom and the phenylpropoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. The fluorine atom enhances the compound’s reactivity and stability, while the phenylpropoxy group contributes to its binding affinity and specificity.

Properties

IUPAC Name

3-fluoro-4-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-11-13(17)8-9-15(14)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAFILMYZIRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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